molecular formula C10H18N4O B13642864 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide

Cat. No.: B13642864
M. Wt: 210.28 g/mol
InChI Key: VSRAXZBKNVRPJM-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide is a synthetic organic compound that belongs to the class of amides It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide typically involves the reaction of a suitable pyrazole derivative with a methylamino group and a pentanamide backbone. The specific synthetic route can vary, but a common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

    Coupling with the Pentanamide Backbone: The final step involves coupling the pyrazole derivative with a pentanamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanamide

Uniqueness

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a methylamino group and a pentanamide backbone

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-methyl-2-(methylamino)-4-pyrazol-1-ylpentanamide

InChI

InChI=1S/C10H18N4O/c1-8(14-6-4-5-13-14)7-10(2,12-3)9(11)15/h4-6,8,12H,7H2,1-3H3,(H2,11,15)

InChI Key

VSRAXZBKNVRPJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)NC)N1C=CC=N1

Origin of Product

United States

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